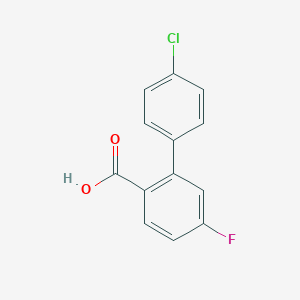
2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenylacetic acid, a compound with a similar structure, is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-chlorophenyl group . It has a role as a xenobiotic metabolite .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95%” would depend on its specific structure. For instance, 4-Chlorophenylacetic acid is soluble in ethanol .Scientific Research Applications
Antimicrobial Activity
Compounds similar to 2-(4-Chlorophenyl)-4-fluorobenzoic acid have been synthesized and studied for their antimicrobial activities . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity . This suggests that 2-(4-Chlorophenyl)-4-fluorobenzoic acid could potentially be used in the development of new antimicrobial agents.
Anticancer Activity
The same study also evaluated the anticancer activity of these compounds against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This indicates that 2-(4-Chlorophenyl)-4-fluorobenzoic acid could potentially be used in cancer research, particularly in the development of new anticancer drugs.
Molecular Docking Studies
Molecular docking studies are often carried out to study the binding mode of active compounds with receptors . Compounds similar to 2-(4-Chlorophenyl)-4-fluorobenzoic acid have been used in such studies, suggesting potential applications in drug design and discovery .
Synthesis of Derivatives
2-(4-Chlorophenyl)-4-fluorobenzoic acid could potentially be used as a starting material in the synthesis of various derivatives. These derivatives could then be tested for various biological activities, as seen in the study mentioned above .
Research Use Only (RUO)
Some compounds similar to 2-(4-Chlorophenyl)-4-fluorobenzoic acid are labeled as “Research Use Only” (RUO) . This means they are intended for in vitro diagnostic use and can be used in various types of research applications .
Antimicrobial Activity of Quinazolinone Derivatives
Quinazolinone derivatives, which can potentially be synthesized from 2-(4-Chlorophenyl)-4-fluorobenzoic acid, have been tested for their antimicrobial activity against Gram-negative and Gram-positive bacteria . This suggests another potential application in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)-4-fluorobenzoic acid may also interact with various biological targets.
Mode of Action
For instance, indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
For example, indole derivatives have been reported to affect pathways related to inflammation, viral replication, and cancer cell proliferation .
Result of Action
Similar compounds have shown various effects, such as inhibiting viral replication, reducing inflammation, and killing cancer cells .
Safety and Hazards
Future Directions
Quinazoline and quinazolinone derivatives, which have structures similar to the compound you’re asking about, have been studied for their potential antimicrobial and cytotoxic activities . This suggests that “2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95%” could also have interesting biological activities worth exploring in future research.
properties
IUPAC Name |
2-(4-chlorophenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDBUUICPLKCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681112 |
Source


|
| Record name | 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-fluorobenzoic acid | |
CAS RN |
1179253-24-7 |
Source


|
| Record name | 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6364348.png)



![5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide](/img/structure/B6364395.png)






